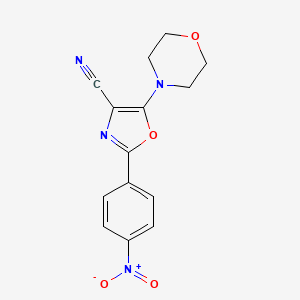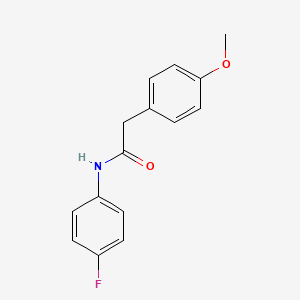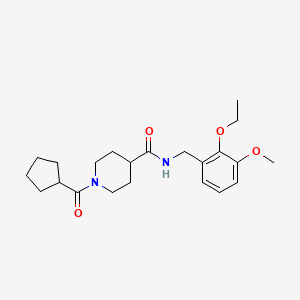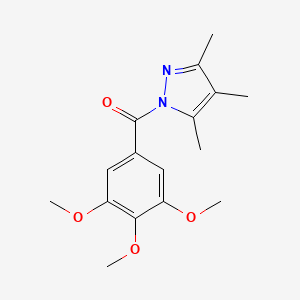![molecular formula C19H22N4OS B5676317 (1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of similar bicyclic nitrogen-containing compounds involves strategic cyclization reactions. For instance, the efficient synthesis of diazabicyclo nonane derivatives has been demonstrated through the cyclization of thiosemicarbazones under acetylating conditions, leading to well-characterized compounds through analytical and spectral studies (Rani, Ramachandran, & Kabilan, 2010). Such methodologies underscore the importance of careful selection of starting materials and reaction conditions in achieving desired bicyclic frameworks.
Molecular Structure Analysis
Structural characterization of these compounds often involves X-ray diffraction and NMR spectroscopy. The crystal structure analysis of similar bicyclic skeletons has revealed significant distortions attributable to repulsion between axial atoms, illustrating the complex interplay of forces within these molecules (Weber et al., 2001). Such studies are crucial for understanding the 3D arrangement of atoms and the impact of substituents on the overall molecular conformation.
Chemical Reactions and Properties
The reactivity of these compounds can be influenced by their structural features. Spirocyclic and bicyclic compounds containing thiadiazole moieties have been synthesized, highlighting the versatility of these frameworks in participating in various chemical reactions, including antimicrobial activities (Rani, Ramachandran, & Kabilan, 2010). The introduction of different substituents can significantly alter the chemical behavior and properties of these compounds.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are directly related to their molecular structure. Detailed NMR and mass spectrometric analyses provide insights into the electronic environment of atoms within the molecule and their impact on physical characteristics. Studies on related bicyclic compounds have reported on their conformational preferences and stereochemistry, essential for understanding their physical behavior (Fernández et al., 1995).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, are pivotal. The chemical versatility of thiadiazoles and related bicyclic compounds has been extensively explored, showcasing their potential in synthesizing novel heterocyclic structures with diverse functionalities (Bakulev & Dehaen, 2004). These studies contribute to a comprehensive understanding of the chemical properties enabling their application in various fields.
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-18-15-8-9-16(23(18)10-13-6-7-13)12-22(11-15)19-21-20-17(25-19)14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARKZOFLWJGPB-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C4=NN=C(S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C4=NN=C(S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5676240.png)
![3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676246.png)
![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)

![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)


![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)


![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)